N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide
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Overview
Description
N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . These reactions are often carried out under catalyst-free and microwave-assisted conditions to enhance efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to scale up the production while ensuring cost-effectiveness and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These include various substituted isoxazoles with different biological activities.
Piperidine Derivatives: Compounds like piperidine-2-carboxamide share structural similarities and exhibit comparable biological properties.
Uniqueness
N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide stands out due to its unique combination of the isoxazole and piperidine moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-methyl-3-piperidin-2-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(14)7-6-15-13-9(7)8-4-2-3-5-12-8/h6,8,12H,2-5H2,1H3,(H,11,14) |
InChI Key |
LDUJFEICIWULNC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CON=C1C2CCCCN2 |
Origin of Product |
United States |
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